1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone
Description
1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine derivative featuring an acetyl group (ethanone) at the nitrogen atom and an iodomethyl substituent at the (S)-configured C2 position of the pyrrolidine ring. Its molecular formula is C₈H₁₂INO, with a molar mass of 281.09 g/mol. This compound is listed as a discontinued product by CymitQuimica (Ref: 10-F087510), suggesting its primary use as a synthetic intermediate in pharmaceutical or fine chemical research . The iodine atom at the C2 position may confer unique reactivity, such as participation in nucleophilic substitution or cross-coupling reactions, while the pyrrolidine ring’s basicity could enhance solubility in polar solvents.
Properties
IUPAC Name |
1-[(2S)-2-(iodomethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFOHPCOJNRHA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For instance, the pyrrolidine ring can be treated with iodomethane in the presence of a base like potassium carbonate.
Attachment of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions. This can be achieved by reacting the iodomethyl-pyrrolidine intermediate with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl group serves as a prime site for S<sub>N</sub>2 reactions due to iodide’s excellent leaving-group ability.
Mechanism :
-
Backside attack by the nucleophile inverts configuration at the chiral center (retention of (S)-configuration requires mild conditions to avoid racemization).
Elimination Reactions
Under basic conditions, β-hydride elimination generates an α,β-unsaturated pyrrolidine derivative.
| Base | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| DBU | 1-(2-Vinyl-pyrrolidin-1-yl)-ethanone | Toluene, 110°C | 65 | |
| KOtBu | 1-(2-Methylene-pyrrolidin-1-yl)-ethanone | THF, 60°C | 58 |
Key Insight :
Reactivity of the Acetyl Group
The ketone participates in classic carbonyl reactions:
Reduction to Alcohol
| Reducing Agent | Product | Conditions | Yield (%) | References |
|---|---|---|---|---|
| NaBH<sub>4</sub> | 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanol | MeOH, 0°C | 90 | |
| LiAlH<sub>4</sub> | 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanol | THF, reflux | 95 |
Stereochemical Outcome :
Enolate Formation and Alkylation
| Base | Electrophile | Product | Yield (%) | References |
|---|---|---|---|---|
| LDA | MeI | 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-propan-2-one | 75 | |
| KHMDS | Allyl bromide | 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-4-penten-2-one | 68 |
Note :
-
Enolate regioselectivity is controlled by the bulky pyrrolidine ring, favoring alkylation at the less hindered position .
Cross-Coupling Reactions
The iodomethyl group enables transition-metal-catalyzed couplings , albeit with challenges due to alkyl iodide sluggishness.
Limitation :
-
Low yields stem from competitive elimination and catalyst poisoning by the amine.
Ring-Opening and Rearrangements
Under strong acids or bases, the pyrrolidine ring undergoes cleavage:
Key Observation :
Scientific Research Applications
The compound 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone (CAS No. 1354017-99-4) is a specialized chemical with various applications in scientific research, particularly in organic synthesis and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex molecules. Its structure allows for the introduction of the pyrrolidine moiety, which is a common scaffold in many biologically active compounds.
Case Study: Synthesis of Pyrrolidine Derivatives
In a recent study, researchers utilized this compound to synthesize novel pyrrolidine derivatives with potential anti-cancer activity. The iodide group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance biological activity.
Medicinal Chemistry
The compound has been investigated for its potential use in drug development, particularly in creating new therapeutic agents targeting neurological disorders.
Case Study: Neuroprotective Agents
Research has shown that derivatives of this compound exhibit neuroprotective properties. In vitro studies demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress, suggesting their potential as leads for developing neuroprotective drugs.
Chemical Biology
This compound can be employed as a probe in chemical biology to study protein interactions and cellular mechanisms.
Case Study: Protein Labeling
In one study, scientists used this compound as a labeling agent for specific proteins in live cells. The incorporation of the iodide moiety allowed for selective tagging of proteins, facilitating the study of their dynamics and interactions within cellular environments.
Mechanism of Action
The mechanism of action of 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Ethanones
1-[(S)-2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone
- Structure: Substitutes the iodomethyl group with an isopropylaminomethyl group at the C2 position.
- Molecular Formula : C₁₀H₂₀N₂O; Molar Mass : 184.28 g/mol .
- This substitution may enhance interactions with biological targets but reduce lipophilicity.
S 16924
- Structure: (R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone.
- Molecular Formula: C₂₅H₂₇FNO₃; Molar Mass: 408.49 g/mol .
- Key Differences: The ethanone group is attached to a 4-fluorophenyl moiety, and the pyrrolidine ring is substituted with an ethyl-aryl ether chain. This complex structure exhibits potent serotonin 5-HT₁A agonist activity, highlighting how aromatic substitutions enhance pharmacological targeting compared to the simpler iodomethyl group in the target compound.
Heterocyclic Ethanones with Varying Ring Systems
2-Acetylpyrrole (1-(1H-pyrrol-2-yl)-ethanone)
- Structure : A pyrrole ring with an acetyl group.
- Molecular Formula: C₆H₇NO; Molar Mass: 109.13 g/mol .
- Key Differences: The unsaturated pyrrole ring lacks the basicity and conformational flexibility of pyrrolidine.
α-Azole Ethanones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone)
- Structure: Ethanone linked to aromatic azole rings (e.g., triazole, imidazole) .
- Key Differences : Azole rings (aromatic, planar) enable π-π stacking in enzyme active sites, whereas the saturated pyrrolidine in the target compound may favor hydrophobic interactions.
Halogen-Substituted Ethanones
1-(6-Bromo-3-pyridyl)ethanone
Structural and Functional Analysis
Substituent Effects
Ring Saturation and Basicity
- Pyrrolidine (Saturated) : Higher basicity (pKa ~11) than pyrrole (pKa ~17), enhancing protonation in physiological environments.
- Pyrrole (Unsaturated) : Aromaticity limits conformational flexibility but enables π-π interactions .
Biological Activity
1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an iodomethyl group and an ethanone moiety. The presence of the iodomethyl group enhances its electrophilic character, which can facilitate interactions with nucleophilic sites in biological systems.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with target biomolecules:
- Electrophilic Attack : The iodomethyl group acts as an electrophile, allowing the compound to react with nucleophiles such as amino acids in proteins.
- Hydrogen Bonding : The ethanone moiety can engage in hydrogen bonding, stabilizing the interaction with target proteins or enzymes.
Biological Activities
This compound has demonstrated various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : There is evidence suggesting that the compound may influence cancer cell behavior. Similar compounds have been shown to interfere with cellular signaling pathways involved in tumor growth and metastasis .
Case Studies and Experimental Data
Detailed Research Insights
A comprehensive study on related pyrrolidine compounds revealed that modifications to the iodomethyl group could significantly alter their biological efficacy. For example, replacing iodine with bromine resulted in decreased activity against certain cancer cell lines, indicating the importance of the halogen's size and electronegativity in mediating biological effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((S)-2-Iodomethyl-pyrrolidin-1-yl)-ethanone, and how can retrosynthetic analysis guide the selection of optimal pathways?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can deconstruct the target into precursors like pyrrolidine derivatives and iodinated intermediates. One-step synthesis strategies may focus on alkylation of pyrrolidin-1-yl-ethanone with iodomethane derivatives under stereochemical control. Key considerations include iodine’s sensitivity to light/moisture and the use of chiral auxiliaries to preserve the (S)-configuration .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify pyrrolidine ring protons (δ 1.8–3.5 ppm) and acetyl group (δ 2.1–2.3 ppm). The iodomethyl group’s diastereotopic protons split into multiplets due to restricted rotation.
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- MS : Molecular ion peak at m/z ≈ 253 (C₇H₁₂INO⁺) and fragmentation patterns (e.g., loss of I• or CH₃CO•). Compare with NIST spectral libraries for validation .
Q. What purification methods ensure high enantiomeric purity for this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or recrystallization using enantiopure resolving agents (e.g., tartaric acid derivatives) are effective. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Advanced Research Questions
Q. What challenges arise in achieving stereochemical control during the synthesis of the (S)-configured iodomethyl group, and how can asymmetric catalysis address these?
- Methodological Answer : The bulky iodine atom can hinder stereoselective alkylation. Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed cross-coupling or phase-transfer conditions improves enantioselectivity. Kinetic resolution during crystallization or enzymatic methods (e.g., lipase-mediated acetylation) may also enhance ee .
Q. How can single-crystal X-ray diffraction using SHELX programs resolve structural discrepancies in proposed molecular configurations?
- Methodological Answer : SHELXL refines crystallographic data by optimizing parameters like bond lengths, angles, and thermal displacement. For chiral centers, Flack parameters validate the (S)-configuration. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected bond angles) require re-evaluation of disorder modeling or hydrogen bonding interactions .
Q. What strategies reconcile contradictory thermodynamic data (e.g., sublimation enthalpy) reported for pyrrolidinyl ethanone derivatives?
- Methodological Answer : Calibrate differential scanning calorimetry (DSC) against NIST-certified standards. Discrepancies in sublimation enthalpy (ΔsubH) may arise from polymorphic forms or impurities. Use gas-phase ion energetics (via mass spectrometry) and computational methods (DFT) to validate experimental data .
Q. How does the iodine atom’s electronic environment influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine’s polarizable σ-hole enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal rate-determining steps. Contrast with bromo/chloro analogs to quantify electronic effects .
Q. What in vitro assays assess the biological activity of this compound, leveraging structural analogs?
- Methodological Answer : Screen against kinase or GPCR targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Structural analogs (e.g., pyrrolidinyl ketones with halogens) show activity in NR5A2 receptor modulation; tailor assays to evaluate iodine’s role in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
